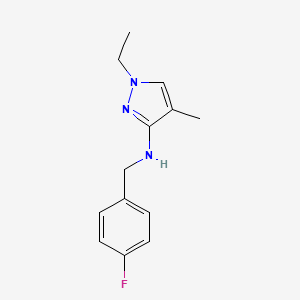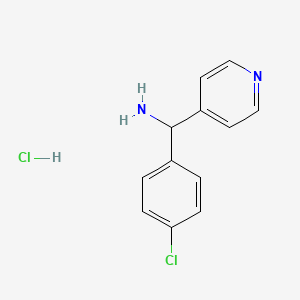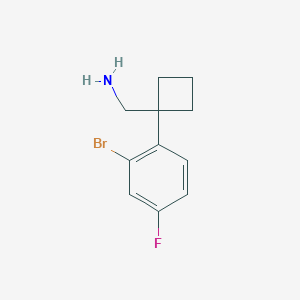![molecular formula C15H26BN3O2 B11737417 N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B11737417.png)
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a boronate ester and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially converting the boronate ester to a boronic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring that are activated by the electron-withdrawing boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl group.
Reduction: Boronic acids or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The boronate ester group makes this compound useful as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: Similar structure but with the boronate ester at a different position on the pyridine ring.
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The unique combination of a boronate ester and a dimethylaminoethyl group on a pyridine ring gives N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine distinct chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalysis.
Eigenschaften
Molekularformel |
C15H26BN3O2 |
|---|---|
Molekulargewicht |
291.20 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-17-13(11-12)18-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18) |
InChI-Schlüssel |
HEGDQCAMUAADOZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B11737351.png)
![Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B11737353.png)
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737361.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737371.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B11737385.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737386.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)

![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
